![molecular formula C22H24N4O2S B5962558 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5962558.png)
2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide
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Overview
Description
2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide, also known as BMH, is a molecule that belongs to the family of thiosemicarbazones. It has attracted the attention of scientists due to its potential applications in cancer treatment.
Scientific Research Applications
2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Mechanism of Action
The exact mechanism of action of 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide is not fully understood. However, it is believed that 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide exerts its anticancer effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide also disrupts the redox balance in cancer cells, leading to oxidative stress and ultimately, cell death.
Biochemical and Physiological Effects:
2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has been shown to have both biochemical and physiological effects. Biochemically, 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide inhibits the activity of ribonucleotide reductase, leading to a decrease in DNA synthesis and cell proliferation. Physiologically, 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide induces apoptosis, or programmed cell death, in cancer cells. 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide also disrupts the redox balance in cancer cells, leading to oxidative stress and ultimately, cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide is its potential as a chemotherapeutic agent. It has been shown to inhibit the growth of various cancer cell lines and enhance the efficacy of other chemotherapeutic agents. However, there are also limitations to using 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide in lab experiments. For example, 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has a low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration schedule for 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide.
Future Directions
There are many future directions for 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide research. One potential direction is to investigate the use of 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide in combination with other chemotherapeutic agents. Another direction is to study the mechanism of action of 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide in more detail, in order to identify potential targets for drug development. Additionally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide in humans. Overall, 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has the potential to be a valuable tool in the fight against cancer, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide is a multistep process that involves the reaction of 4-butoxybenzaldehyde with 4-chloroquinoline to form 2-(4-butoxyphenyl)-4-quinolinecarboxaldehyde. This intermediate product is then reacted with thiosemicarbazide to form 2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide. The overall yield of the reaction is around 50%.
properties
IUPAC Name |
1-[[2-(4-butoxyphenyl)quinoline-4-carbonyl]amino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-3-4-13-28-16-11-9-15(10-12-16)20-14-18(21(27)25-26-22(29)23-2)17-7-5-6-8-19(17)24-20/h5-12,14H,3-4,13H2,1-2H3,(H,25,27)(H2,23,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPLOQIKCZNPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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